1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is a compound categorized within the class of tetrahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound features a quinoline ring system that is substituted with a benzyl group and a carbonyl group at the 4-position, making it a versatile molecule in organic chemistry and medicinal chemistry. Its chemical formula is and it possesses a molecular weight of 239.31 g/mol.
This compound is derived from tetrahydroquinoline, which itself is a bicyclic compound containing both aromatic and aliphatic characteristics. Tetrahydroquinolines are classified as nitrogen-containing heterocycles, which are significant in various biological processes. The benzyl substitution enhances the compound's lipophilicity and potential interactions with biological targets.
The synthesis of 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one typically involves multi-step reactions. Common methods include:
The catalytic reduction processes often utilize hydrogenation techniques or reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired tetrahydroquinoline framework. The choice of solvents and reaction conditions can significantly affect yield and selectivity.
The molecular structure of 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one can be visualized as follows:
The compound’s key structural data includes:
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one can participate in various chemical reactions:
These reactions often require careful control of conditions such as temperature, pH, and concentration to optimize yield and minimize by-products.
The mechanism of action for 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one primarily involves its interaction with neurotransmitter systems:
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one has several scientific uses:
Catalytic asymmetric reduction of prochiral imines or enamines derived from 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one enables the synthesis of chiral tetrahydroquinoline intermediates with high enantiomeric excess (ee). Chiral sodium triacyloxyborohydrides—generated from NaBH₄ and chiral acids like N-benzyloxycarbonyl-L-proline—reduce 3,4-dihydroisoquinolines to (S)-configured 1-substituted tetrahydroisoquinolines (THIQs). For example, reductions in dichloromethane achieve >70% yield and 70–86% ee for derivatives like (S)-salsolidine [7]. Enzymatic deracemization using Pseudomonas plecoglossicida strains catalyzes regio- and stereoselective benzylic hydroxylation of tetrahydroquinoline scaffolds, yielding (R)-alcohols with 99% ee and >99% conversion. This method preserves the N–H bond while introducing chirality at C4 [4].
Table 1: Asymmetric Reduction Methods for Chiral THIQ Synthesis
Substrate | Reducing System | Product | Yield (%) | ee (%) |
---|---|---|---|---|
3,4-Dihydropapaverine | NaBH₄/(S)-Proline derivative | (S)-Norlaudanosine | 79 | 71 |
1-Benzyl-DHIQ | Pseudomonas plecoglossicida ZMU-T02 | (R)-Tetrahydroquinolin-4-ol | 99 | 99 |
1-Substituted DHIQs | K-glucoride/AlCl₃ | 1-Substituted THIQs | 52 | <5 |
Transition metal catalysts enable efficient asymmetric hydrogenation of dihydroisoquinoline (DHIQ) precursors to chiral 1-benzyl-THIQs. Titanocene complexes (e.g., Cp₂TiCl₂) activated by *nBuLi catalyze imine hydrogenation under high H₂ pressure (2000 psi), yielding 1-phenyl-THIQs with 98% ee and 82% yield [10]. Iridium catalysts—formed in situ from [Ir(cod)Cl]₂, chiral diphosphines (MeO–Biphep), and I₂—hydrogenate 2-functionalized quinolines. Substrates with N-Boc groups exhibit optimal stereoselectivity (91% ee), though ester- or halogen-containing analogs show moderate ee (45–65%) [2]. Heterogeneous ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN immobilized on silica) facilitate recyclable hydrogenation, producing (R)-salsolidine with retained enantioselectivity over three cycles [10].
Table 2: Metal Catalysts for DHIQ Hydrogenation
Catalyst System | Substrate | Conditions | ee (%) | Turnover |
---|---|---|---|---|
Cp₂TiCl₂/n*BuLi | 6,7-Dimethoxy-DHIQ | 2000 psi H₂ | 98 | 82% yield |
[Ir(cod)Cl]₂/MeO–Biphep/I₂ | N-Boc-DHIQ | H₂ (50 bar), THF | 91 | >90% conv. |
Ru-TsDPEN/silica | 1-Methyl-DHIQ | H₂ (70 bar), RT | 94 | Recyclable |
Borane-based reagents provide versatile, stereocontrolled routes to 1-benzyl-THIQs. Chiral oxazaborolidines (e.g., CBS catalysts) mediate ketone reductions in 1-benzyl-3,4-dihydroquinolin-4-ones, affording C4-hydroxy-THIQs with >90% ee [7]. Diisopinocampheylborane (Ipc₂BH), derived from α-pinene and BH₃, reduces 1-benzyl-DHIQs to THIQs with 85% ee and 75% yield [7]. Itsuno’s reagent (polymeric chiral oxazaborolidine) achieves moderate enantioselectivity (4.7% ee) in DHIQ reductions but improves efficacy when combined with AlCl₃ [7]. Borane-dimethyl sulfide (BH₃·SMe₂) with chiral auxiliaries like (-)-ephedrine enables diastereoselective imine reduction, yielding 1-benzyl-THIQs after auxiliary removal [1].
Pictet–Spengler condensation remains pivotal for constructing the THIQ core. Chiral variants employ (R)-TRIP or (S)-BINOL catalysts to cyclize phenylethylamines with aldehydes, producing 1-substituted THIQs with >90% ee [3]. Bischler–Napieralski cyclization of N-(2-phenylethyl)acyl amides (using POCl₃ or P₂O₅) forms 3,4-dihydroisoquinolines, which undergo stereoselective reduction to THIQs [7]. Biocatalytic hydroxylation using Pseudomonas plecoglossicida introduces chirality at C4 of tetrahydroquinoline without racemization, enabling synthesis of (R)-tetrahydroquinolin-4-ols as intermediates for PDE4 inhibitors [4].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: